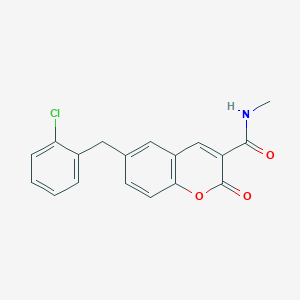

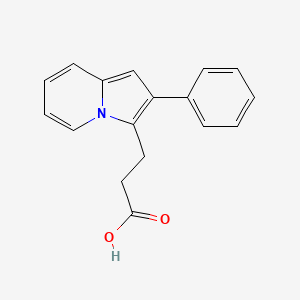

![molecular formula C18H14N2 B5836807 N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)

N-(3-methylphenyl)benzo[cd]indol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methylphenyl)benzo[cd]indol-2-amine” is a compound that belongs to the class of indole diterpenoids (IDTs), which are structurally diverse fungal secondary metabolites . These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions . For instance, a mild and convenient route to N-(indol-3-yl)amides and N-(indol-2-yl)amides avoids the isolation of unstable intermediates that impede previously reported methods .Molecular Structure Analysis

Indole diterpenoids share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis

Indoles are known for their application in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . The use of an organic redox catalyst enables an efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through dehydrogenative cyclization of 2-vinylanilides .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology. They have demonstrated anticancer properties, making them a possible candidate for the development of new cancer therapies .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This suggests potential applications in the management of diabetes.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the growth of cancer cells by inducing autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by these compounds was found to be mutually reinforcing .

Result of Action

Some indole derivatives have been found to exhibit potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . These compounds were found to cause autophagy and apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)benzo[cd]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-12-5-2-8-14(11-12)19-18-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQJHCYONZQYCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=CC=CC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

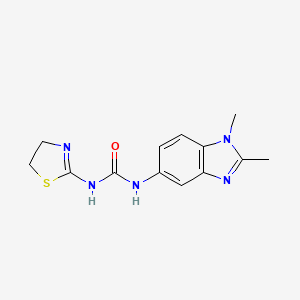

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)

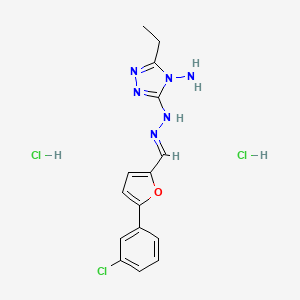

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)

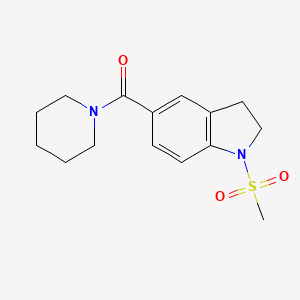

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)